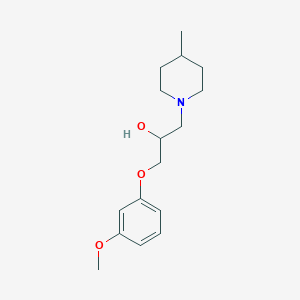
4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol ist eine synthetische organische Verbindung, die zur Familie der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylthiogruppe, einer Fluorbenzoylgruppe und zweier Methylgruppen aus, die an den Pyrazolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((4-Chlorphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Kondensation eines 1,3-Diketons mit Hydrazin oder seinen Derivaten unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Chlorphenylthiogruppe: Dieser Schritt beinhaltet die nucleophile Substitution eines geeigneten Chlorphenylthio-Vorläufers mit dem Pyrazol-Zwischenprodukt.
Anlagerung der Fluorbenzoylgruppe: Dies kann durch eine Acylierungsreaktion mit einem Fluorbenzoylchlorid oder -anhydrid in Gegenwart einer Base erfolgen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
4-((4-Chlorphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Gängige Reduktionsmittel sind Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas mit einem Metallkatalysator.
Substitution: Gängige Reagenzien sind Halogenierungsmittel, Nucleophile und Elektrophile.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Ketone oder Carbonsäuren liefern, während die Reduktion Alkohole oder Alkane liefern kann.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Es kann auf seine potenzielle biologische Aktivität untersucht werden, z. B. Hemmung von Enzymen oder Rezeptorbindung.
Medizin: Es kann auf seine potenziellen therapeutischen Wirkungen untersucht werden, z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-((4-Chlorphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit der DNA-Replikation umfassen.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((4-Chlorphenyl)thio)-1-(4-methylbenzoyl)-3,5-dimethyl-1H-pyrazol
- 4-((4-Fluorphenyl)thio)-1-(4-chlorbenzoyl)-3,5-dimethyl-1H-pyrazol
- 4-((4-Bromphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol
Einzigartigkeit
4-((4-Chlorphenyl)thio)-1-(4-fluorbenzoyl)-3,5-dimethyl-1H-pyrazol ist aufgrund der spezifischen Kombination von funktionellen Gruppen, die an den Pyrazolring gebunden sind, einzigartig. Diese einzigartige Struktur kann spezifische chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C18H14ClFN2OS |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H14ClFN2OS/c1-11-17(24-16-9-5-14(19)6-10-16)12(2)22(21-11)18(23)13-3-7-15(20)8-4-13/h3-10H,1-2H3 |
InChI-Schlüssel |
DSOPFFSAIWLNAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11663937.png)


![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)
![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
